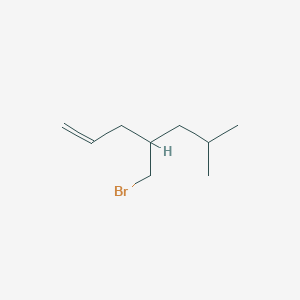

4-(Bromomethyl)-6-methylhept-1-ene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17Br |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

4-(bromomethyl)-6-methylhept-1-ene |

InChI |

InChI=1S/C9H17Br/c1-4-5-9(7-10)6-8(2)3/h4,8-9H,1,5-7H2,2-3H3 |

InChI Key |

GHPOXRVSVHQACV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC=C)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromomethyl 6 Methylhept 1 Ene and Analogues

Retrosynthetic Analysis of 4-(Bromomethyl)-6-methylhept-1-ene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis focuses on key functional groups and stereocenters.

Strategic Disconnections for the Bromomethyl Group

The most logical disconnection for the bromomethyl group involves a functional group interconversion (FGI) to a more synthetically accessible precursor, the corresponding allylic alcohol, 4-(hydroxymethyl)-6-methylhept-1-ene. This transformation is a standard procedure in organic synthesis, typically achieved through various brominating agents.

Scheme 1: Retrosynthetic Disconnection of the Bromomethyl Group

This primary disconnection simplifies the synthetic challenge to the stereoselective synthesis of the chiral allylic alcohol. The conversion of the alcohol to the bromide can be accomplished using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃), which are known to proceed with high fidelity and stereochemical control, often through an Sₙ2 mechanism.

Strategic Disconnections for the Terminal Alkene Moiety

The terminal alkene, or vinyl group, is a key structural motif that can be introduced through several reliable synthetic methods. A primary retrosynthetic disconnection involves an allylation reaction. This approach disconnects the molecule into an aldehyde (isovaleraldehyde) and an allylating agent.

Scheme 2: Retrosynthetic Disconnection via Allylation

In this disconnection, 'M' represents a metal or metalloid species, such as a Grignard reagent (MgBr), an organolithium (Li), or a trialkyltin (SnR₃). The choice of the allylating agent is crucial for controlling the stereochemical outcome of the reaction.

Alternatively, a Wittig-type reaction provides another powerful disconnection strategy. This would involve the reaction of an appropriate phosphonium (B103445) ylide with an α,β-unsaturated aldehyde.

Stereochemical Considerations in Precursor Design

The target molecule, this compound, possesses a stereocenter at the C4 position. The stereochemistry of this center is established during the carbon-carbon bond formation that creates the homoallylic alcohol precursor. Therefore, the design of the synthetic precursors and the choice of reaction conditions are paramount for achieving the desired enantiomer.

For the allylation route, the use of chiral catalysts or auxiliaries can induce facial selectivity on the aldehyde, leading to an enantiomerically enriched product. For instance, the use of chiral ligands with metals like titanium, boron, or zinc in the allylation reaction can provide high levels of asymmetric induction.

Targeted Synthetic Routes

Building upon the retrosynthetic analysis, several targeted synthetic routes can be proposed for the synthesis of this compound and its analogues.

Convergent and Divergent Synthetic Pathways

A divergent synthesis would start from a common intermediate that can be elaborated into a variety of different target molecules. For example, the precursor homoallylic alcohol, 4-(hydroxymethyl)-6-methylhept-1-ene, could serve as a branch point. From this intermediate, one could synthesize the target allylic bromide, or alternatively, the allylic alcohol could be protected and the terminal alkene could be functionalized to create a library of related compounds. A facile and divergent synthetic process has been reported for converting tertiary allylic alcohols to multiply substituted allylic boronates, highlighting a potential pathway for diversification. rsc.org

Enantioselective and Diastereoselective Approaches

The key to a successful synthesis of a specific stereoisomer of this compound lies in the application of enantioselective and diastereoselective methodologies.

Enantioselective Allylation:

The addition of an allyl nucleophile to an aldehyde is a powerful method for constructing chiral homoallylic alcohols. Several catalytic systems have been developed to achieve high enantioselectivity.

| Catalyst/Reagent System | Aldehyde | Allylating Agent | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Various Aldehydes | α-Substituted Allylboronates | Excellent | nih.gov |

| CuH with Chiral Ligand | Ketones | 1,3-Dienes | >94:6 er | nih.gov |

| Chiral Ruthenium(II) Complex | Primary Alcohols | Alkynes | High | organic-chemistry.org |

For the synthesis of the precursor alcohol, an enantioselective allylation of isovaleraldehyde (B47997) with an allylboronate reagent in the presence of a chiral phosphoric acid catalyst could be a highly effective strategy. nih.gov This method is known to produce δ-alkyl-substituted homoallylic alcohols with excellent (Z)-selectivities and enantioselectivities. nih.gov

Diastereoselective Allylation:

If a substrate already contains a stereocenter, the introduction of a new stereocenter must be controlled relative to the existing one. This is known as diastereoselective synthesis. While our primary target has only one stereocenter, the synthesis of more complex analogues with additional stereocenters would require diastereoselective methods. For instance, the allylation of a chiral aldehyde would require controlling the formation of the new stereocenter to favor one diastereomer over the other. Domino multicomponent allylation reactions have been shown to be highly diastereoselective. acs.org

The conversion of the resulting chiral homoallylic alcohol to the final allylic bromide would typically proceed with inversion of configuration if an Sₙ2 pathway is followed (e.g., using PBr₃). This must be taken into account when planning the stereochemistry of the alcohol precursor.

Modern Catalytic Approaches to Bromomethyl Alkene Synthesis

Modern organic synthesis increasingly relies on catalytic methods to enhance efficiency, selectivity, and environmental compatibility. The synthesis of complex molecules like this compound can benefit significantly from these advanced catalytic strategies.

Transition-Metal-Catalyzed Formation of Carbon-Bromine Bonds

While radical bromination with NBS is a classic method, transition metal-catalyzed reactions offer alternative pathways for forming carbon-halogen bonds with potentially higher selectivity. rsc.orgresearchgate.netrsc.org Palladium catalysis, in particular, has been explored for various carbohalogenation reactions. semanticscholar.orgnih.govrsc.orgresearchgate.netthieme-connect.com

A notable development is the palladium-catalyzed 1,1-alkynylbromination of terminal alkenes. semanticscholar.orgnih.govrsc.orgresearchgate.netthieme-connect.com In this reaction, a palladium(0) catalyst facilitates the addition of an alkynyl group and a bromine atom across a double bond. The proposed mechanism involves oxidative addition of an alkynyl bromide to the Pd(0) center, followed by migratory insertion of the alkene. nih.gov A subsequent β-hydride elimination and reinsertion sequence leads to a palladium intermediate that undergoes reductive elimination to form the C(sp³)–Br bond. nih.govthieme-connect.com While this specific methodology yields a propargylic bromide, the principles of palladium-catalyzed carbobromination could potentially be adapted to synthesize allylic bromides like the target compound, likely requiring tailored ligands and reaction conditions.

Stereoselective Olefination Strategies for Terminal Alkenes

The terminal alkene moiety of this compound could be constructed using powerful olefination reactions. A retrosynthetic analysis might involve creating the C1-C2 double bond from a suitable aldehyde precursor.

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis from carbonyl compounds. nih.gov The HWE reaction, which uses phosphonate-stabilized carbanions, is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.orgwikipedia.org

To synthesize a terminal alkene, the reaction would involve an aldehyde and a methyl-substituted phosphonium ylide (Wittig) or phosphonate (B1237965) carbanion (HWE). For instance, the aldehyde precursor to this compound, which is 3-(bromomethyl)-5-methylhexanal, could be reacted with methylenetriphenylphosphorane.

The stereoselectivity of the HWE reaction can be tuned. While standard conditions (e.g., NaH in THF) with simple phosphonates usually yield (E)-alkenes, modifications can favor the (Z)-isomer. wikipedia.org The Still-Gennari modification employs electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl esters) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6) to achieve high Z-selectivity. wikipedia.org

| Phosphonate Reagent | Base/Conditions | Typical Major Isomer |

|---|---|---|

| Triethyl phosphonoacetate | NaH, THF | E-alkene |

| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6, THF | Z-alkene |

Illustrates how the choice of phosphonate reagent and reaction conditions in the Horner-Wadsworth-Emmons reaction can control the stereochemical outcome of the newly formed double bond. wikipedia.orgjst.go.jp

Transition-metal-catalyzed cross-coupling reactions provide powerful and versatile methods for constructing carbon-carbon bonds, including those that form the backbone of olefinic structures. thieme-connect.com Iron-catalyzed reductive cross-coupling has emerged as a cost-effective and environmentally benign alternative to methods using more precious metals. acs.orgnih.govnih.gov

This strategy can merge two different olefinic partners to create more complex molecular architectures. acs.org The mechanism often involves the generation of a radical intermediate via hydrogen atom transfer (HAT) from an iron-hydride species to one of the alkene partners. nih.gov This radical then adds to a second, typically electron-deficient, alkene to form the new C-C bond. acs.org For the synthesis of an analogue of this compound, one could envision coupling a simpler vinyl bromide with an appropriate alkene fragment using an iron-catalyzed cross-coupling protocol.

Hydrohalogenation and Related Stereocontrol

Hydrohalogenation involves the addition of a hydrogen halide (HX) across a double bond. masterorganicchemistry.com While this reaction can be used to introduce a halogen, its application to the synthesis of a specific isomer like this compound from a diene precursor requires careful consideration of regioselectivity.

The standard addition of HBr to an unsymmetrical alkene follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromide adds to the more substituted carbon, proceeding through the most stable carbocation intermediate. masterorganicchemistry.comquizlet.com This process generally lacks stereocontrol. youtube.com

To achieve the opposite regioselectivity (anti-Markovnikov addition), the reaction can be performed in the presence of peroxides (e.g., ROOR). youtube.com This changes the mechanism from an ionic pathway to a free-radical chain reaction. youtube.comyoutube.com In this case, the bromine radical adds first to the double bond to generate the most stable carbon radical, which then abstracts a hydrogen atom from HBr. youtube.com

More recently, catalytic methods have been developed to control the regioselectivity of hydrofunctionalization reactions. nih.gov For instance, photoredox catalysis using an acridinium (B8443388) photooxidant can achieve anti-Markovnikov hydrofunctionalization of alkenes with high regiocontrol. nih.gov This approach relies on the single-electron oxidation of the alkene, effectively reversing its polarity and leading to the anti-Markovnikov product. nih.gov While directly forming the target molecule via hydrohalogenation of a diene might be challenging due to competing reactions, these controlled methods are crucial tools for the synthesis of various alkyl halide analogues.

Aminohalogenation and its Potential for Bromomethyl Alkene Formation

Aminohalogenation is a powerful reaction that installs both an amine and a halogen across a double bond. While typically used to synthesize vicinal amino halides, its principles can be conceptually extended to the formation of more complex structures, including those containing a bromomethyl group, particularly through intramolecular cyclization pathways. nih.govnih.govrsc.org

For a substrate such as a 1,6-diene, an intramolecular aminohalogenation could potentially yield a cyclic structure bearing a bromomethyl group. The reaction would likely proceed via a catalytic cycle involving a transition metal, such as copper or palladium. The proposed sequence would involve:

Coordination: The metal catalyst coordinates to the nitrogen atom of an amine precursor.

Aminometalation: The nitrogen moiety adds to one of the double bonds of the diene, and the metal adds to the other carbon of that bond.

Cyclization: The resulting organometallic intermediate undergoes an intramolecular cyclization, where the carbon-metal bond attacks the second double bond, forming a five- or six-membered ring. This generates a new carbon-centered radical or organometallic species outside the newly formed ring.

Halogenation: This exocyclic species is then trapped by a bromine source to install the bromomethyl group.

This advanced strategy offers a pathway to complex cyclic amines from simple acyclic dienes in a single, highly atom-economical step. The development of such catalytic processes is at the forefront of synthetic methodology, aiming to build molecular complexity rapidly.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and safe chemical processes. The focus is on minimizing waste, using less hazardous materials, and improving energy efficiency.

The conventional synthesis via allylic bromination can be evaluated through a green chemistry lens:

Reagent Choice: The use of N-bromosuccinimide (NBS) is a significant improvement over using liquid bromine (Br₂). wordpress.com Bromine is a highly corrosive, toxic, and volatile liquid, making it difficult and hazardous to handle. wordpress.com NBS is a stable, crystalline solid, which is considerably safer to manage in a laboratory or industrial setting. wordpress.com

Alternative Reagents: Greener alternatives to NBS are being explored. One promising approach is the use of a bromide/bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium. rsc.org This system generates bromine in situ and uses water as a solvent, avoiding hazardous organic solvents. The reagents are stable, non-hazardous, and inexpensive. rsc.org

Solvent Selection: Allylic bromination with NBS is often performed in chlorinated solvents like carbon tetrachloride (CCl₄). libretexts.org CCl₄ is a toxic, ozone-depleting substance and its use should be avoided. Identifying greener solvent alternatives, such as acetonitrile (B52724) or even solvent-free conditions, is a key goal for improving the environmental footprint of the synthesis.

| Method | Reagent Hazard | Atom Economy | Solvent | Overall Green Rating |

|---|---|---|---|---|

| Br₂/Light | Very High | High | CCl₄ (Poor) | Poor |

| NBS/Initiator | Moderate | Poor (Succinimide byproduct) | CCl₄ (Poor) / Acetonitrile (Fair) | Fair |

| NaBr/NaBrO₃/Acid | Low | High | Water (Excellent) | Good |

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Bromomethyl 6 Methylhept 1 Ene

Electrophilic Reactions at the Terminal Alkene Moiety

The carbon-carbon double bond of the terminal alkene in 4-(bromomethyl)-6-methylhept-1-ene is an electron-rich center, making it susceptible to attack by electrophiles. This reactivity enables a variety of addition and oxidative transformations.

Electrophilic Addition Reactions

The terminal alkene readily undergoes electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate, with the initial protonation favoring the formation of the more stable secondary carbocation at the C2 position. Subsequent attack by the halide ion (X⁻) leads to the corresponding haloalkane. Similarly, hydration, typically catalyzed by acid, follows Markovnikov's rule to yield an alcohol.

Cycloaddition Chemistry Involving the Alkene

The alkene functionality of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems. libretexts.orgwikipedia.org A notable example is the Diels-Alder reaction, a [4+2] cycloaddition where the alkene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.orgopenstax.org The stereochemistry of the substituents on the dienophile is retained in the product. openstax.org Another important cycloaddition is the [2+2] cycloaddition, which typically requires photochemical activation to react with another alkene and form a cyclobutane (B1203170) ring. libretexts.orgopenstax.orgwikipedia.org The reaction proceeds through a stepwise mechanism involving a diradical intermediate. wikipedia.org Furthermore, 1,3-dipolar cycloadditions, such as those with nitrile oxides or azides, can be employed to synthesize five-membered heterocyclic rings. researchgate.net

| Reaction Type | Reactant | Product Type | Key Features |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Cyclohexene derivative | Concerted mechanism, stereospecific. libretexts.orgopenstax.org |

| [2+2] Cycloaddition | Alkene | Cyclobutane derivative | Requires photochemical activation, stepwise mechanism. libretexts.orgopenstax.orgwikipedia.org |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide, Azide) | Five-membered heterocycle | Versatile for heterocycle synthesis. researchgate.net |

Oxidative Transformations

The terminal alkene is also a site for various oxidative reactions. Epoxidation, commonly achieved using peroxy acids like m-chloroperoxybenzoic acid (mCPBA), converts the double bond into an epoxide ring. Dihydroxylation, using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), results in the formation of a vicinal diol. Ozonolysis represents a more drastic oxidative transformation that cleaves the carbon-carbon double bond. libretexts.orglibretexts.org Depending on the workup conditions, ozonolysis can yield different products. A reductive workup (e.g., with zinc and water or dimethyl sulfide) will produce aldehydes, while an oxidative workup (e.g., with hydrogen peroxide) will lead to carboxylic acids. libretexts.orgjove.com

Nucleophilic Reactivity of the Bromomethyl Moiety

The bromomethyl group in this compound features a carbon-bromine bond where the carbon atom is electrophilic due to the electronegativity of the bromine atom. This makes it a prime target for nucleophilic attack.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

The allylic nature of the bromomethyl group significantly influences its reactivity in nucleophilic substitution reactions. ucalgary.ca It can undergo substitution via both SN1 and SN2 pathways. The SN2 reaction is favored by strong, unhindered nucleophiles and occurs in a single concerted step, leading to inversion of stereochemistry if the carbon were chiral. libretexts.org Allylic halides are particularly reactive towards SN2 displacement. libretexts.org The SN1 reaction, on the other hand, proceeds through a carbocation intermediate, which in this case is an allylic carbocation stabilized by resonance. This pathway is favored by weak nucleophiles and polar protic solvents. A unique pathway available to allylic systems is the SN2' reaction, where the nucleophile attacks the γ-carbon of the alkene, leading to a rearrangement of the double bond. The competition between these pathways is influenced by the nucleophile, solvent, and steric factors. stackexchange.com

| Reaction Type | Mechanism | Key Features |

|---|---|---|

| SN2 | Bimolecular, concerted | Favored by strong nucleophiles, results in inversion of configuration. libretexts.org |

| SN1 | Unimolecular, stepwise via carbocation | Favored by weak nucleophiles and polar protic solvents, leads to racemization. |

| SN2' | Bimolecular, concerted with rearrangement | Nucleophilic attack at the γ-carbon, results in allylic rearrangement. |

Organometallic Transformations

The electrophilic carbon of the bromomethyl group can also be transformed into a nucleophilic center through the formation of organometallic reagents. The reaction with magnesium metal in an ether solvent leads to the formation of a Grignard reagent. orgosolver.comwikipedia.orgthieme-connect.de Similarly, treatment with lithium metal results in an organolithium reagent. orgosolver.comchemistryscore.comchemohollic.commasterorganicchemistry.com Both Grignard and organolithium reagents are powerful nucleophiles and strong bases, widely used for the formation of new carbon-carbon bonds. Organozinc reagents can also be prepared, often by the direct insertion of zinc dust into the carbon-bromine bond or by transmetalation from the corresponding organolithium or Grignard reagent. beilstein-journals.orguni-muenchen.delibretexts.orgacs.orgwikipedia.org These organometallic species exhibit varying degrees of reactivity and are crucial intermediates in a multitude of synthetic applications. It is important to note that the formation of Grignard reagents from allylic halides can sometimes be accompanied by allylic rearrangements. stackexchange.com

Radical Reactions and Their Mechanisms

Radical reactions involving this compound are initiated by the homolytic cleavage of the carbon-bromine bond or the abstraction of an allylic hydrogen. The stability of the resulting allylic radical plays a pivotal role in the subsequent reaction pathways.

Allylic bromination, often employing N-bromosuccinimide (NBS) in the presence of light or a radical initiator, proceeds via a radical chain mechanism. libretexts.orgcoconote.app The process begins with the formation of a bromine radical, which then abstracts an allylic hydrogen from this compound. This abstraction is favored due to the lower bond dissociation energy of an allylic C-H bond (approximately 88 kcal/mol) compared to a typical alkyl C-H bond (around 98 kcal/mol). libretexts.org The resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron across the adjacent carbon atoms. libretexts.orgcoconote.appquora.com This stabilized radical can then react with a bromine molecule (Br₂) to form the product and regenerate a bromine radical, continuing the chain reaction. libretexts.org The use of NBS is crucial as it maintains a low, constant concentration of Br₂, which helps to suppress competing electrophilic addition reactions to the double bond. libretexts.orgmasterorganicchemistry.comchemistrysteps.com

The stability of the allylic radical is a key driving force for these reactions. quora.comchemistrysteps.com Resonance stabilization makes the formation of the allylic radical more favorable than the formation of less stable radicals at other positions in the molecule. coconote.app

The general mechanism for radical bromination is a three-step process: byjus.com

Initiation: Homolytic cleavage of the bromine molecule (or N-BS) to form two bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom to form an alkyl radical, which then reacts with a bromine molecule to form the bromoalkane and a new bromine radical.

Termination: Combination of two radicals to form a stable molecule.

Pericyclic and Rearrangement Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.comyoutube.com In the context of this compound, sigmatropic rearrangements and intramolecular cyclizations are notable possibilities.

Sigmatropic Rearrangements and their Driving Forces

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. libretexts.orgyoutube.com A common type is the nih.govnih.gov sigmatropic rearrangement, such as the Cope and Claisen rearrangements. youtube.comimperial.ac.uk While a classic Cope rearrangement involves an all-carbon framework, and a Claisen rearrangement involves an allyl vinyl ether, analogous rearrangements could be envisioned for this compound under specific conditions, likely involving the formation of an organometallic intermediate.

The driving force for these rearrangements is often the formation of a more stable product. youtube.comstereoelectronics.orgstackexchange.com This can be due to factors like the formation of a more substituted (and thus more stable) double bond or the relief of ring strain in cyclic precursors. stereoelectronics.org In some cases, a subsequent irreversible step, like tautomerization, can also drive the equilibrium towards the product. libretexts.orgstereoelectronics.org

Intramolecular Cyclization Pathways

The presence of both a double bond and a reactive C-Br bond in this compound allows for the possibility of intramolecular cyclization reactions. These reactions can be initiated by radical or ionic mechanisms. For instance, under radical conditions, the initial allylic radical could potentially add to the terminal double bond, leading to the formation of a cyclic radical. Subsequent reactions of this cyclic radical would then yield cyclized products.

Another pathway for cyclization is the Nazarov cyclization, which involves the acid-catalyzed ring closure of divinyl ketones to form cyclopentenones. youtube.com While not directly applicable to this compound itself, derivatives of this compound could potentially undergo such transformations. The Bergman cyclization is another radical-mediated cyclization that typically involves an enediyne system. youtube.com

1,3-Bromine Shifts and Related Mechanisms

A 1,3-bromine shift is a type of sigmatropic rearrangement where a bromine atom migrates across a three-atom system. While less common than hydrogen shifts, these rearrangements can occur, particularly in allylic systems. The mechanism can be complex and may involve the formation of an intermediate ion pair or a concerted pericyclic transition state. In some cases, these shifts can be catalyzed by transition metals like copper(I), proceeding through a series of formal sigmatropic shifts without a change in the oxidation state of the metal. nih.govnih.gov

Allylic rearrangements, in general, are organic reactions where a double bond shifts to an adjacent position. wikipedia.org This can occur during nucleophilic substitution reactions, where the incoming nucleophile attacks the carbon atom at the end of the allyl system, leading to a rearranged product. wikipedia.orgmasterorganicchemistry.com The transition state for this process is an allyl intermediate. wikipedia.org

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule with multiple reactive sites like this compound, the chemo- and regioselectivity of a reaction are critical. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

In radical bromination, the selectivity is influenced by the stability of the radical intermediate. masterorganicchemistry.comucalgary.ca Bromine radicals are less reactive and therefore more selective than chlorine radicals, preferentially abstracting the most weakly bonded hydrogen atom to form the most stable radical. ucalgary.ca In the case of this compound, this would favor the formation of the allylic radical.

The solvent can also play a significant role in selectivity. masterorganicchemistry.com For example, in Sₙ1 reactions, polar protic solvents can stabilize the carbocation intermediate, favoring this pathway. libretexts.org Conversely, polar aprotic solvents enhance the reactivity of nucleophiles, favoring Sₙ2 reactions. libretexts.org

In electrophilic additions to the double bond, the regioselectivity is typically governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. However, under radical conditions with HBr, anti-Markovnikov addition is observed. libretexts.orgmasterorganicchemistry.com

Applications of 4 Bromomethyl 6 Methylhept 1 Ene As a Versatile Synthetic Building Block

Construction of Carbon Skeletons via C-C Bond Forming Reactions

The presence of a primary allylic bromide in 4-(Bromomethyl)-6-methylhept-1-ene would theoretically make it an excellent substrate for various carbon-carbon bond-forming reactions, serving as an electrophile for the introduction of its nine-carbon framework.

Utilization in Stereoselective Alkylation Reactions

No specific studies detailing the use of this compound in stereoselective alkylation reactions have been identified in the surveyed scientific literature. While the general principles of stereoselective alkylation of allylic halides are well-established, specific examples employing this particular substrate, including reaction conditions, chiral auxiliaries or catalysts, and resulting stereochemical outcomes, are not documented.

Advanced Applications in Total Synthesis of Complex Natural Products

A thorough search of the literature did not yield any instances where this compound has been utilized as a key building block in the total synthesis of complex natural products. Synthetic routes towards natural products often employ unique and specifically designed fragments, and it appears this compound has not been reported as a component in such endeavors.

Derivatization and Functional Group Interconversions

The dual functionality of this compound, the allylic bromide and the terminal alkene, provides theoretical pathways for a variety of derivatizations and functional group interconversions.

Synthesis of Substituted Alkenes and Alkanes

While the terminal double bond of this compound could undergo various addition reactions and the bromide could be substituted to form a wide array of substituted alkenes and alkanes, specific literature examples for this compound are absent. General methods for the conversion of allylic bromides to other functional groups are abundant in organic chemistry, but their application to this compound is not specifically described.

Theoretical and Computational Investigations of 4 Bromomethyl 6 Methylhept 1 Ene

Conformational Analysis and Energy Minima

Conformational analysis is fundamental to understanding a molecule's behavior, as its three-dimensional shape dictates its physical properties and chemical reactivity. numberanalytics.com For a flexible molecule like 4-(Bromomethyl)-6-methylhept-1-ene, with several rotatable single bonds, a multitude of conformations are possible. Identifying the most stable, low-energy conformations is key to predicting its behavior.

Ab Initio and Density Functional Theory Studies

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to study molecular conformations. numberanalytics.comnih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. stackexchange.com DFT, while also a quantum mechanical method, approximates the electron correlation energy using functionals of the electron density, offering a good balance between accuracy and computational cost for many systems. numberanalytics.comnumberanalytics.com

A theoretical conformational search for this compound would involve systematically rotating the key dihedral angles and calculating the energy of each resulting geometry. This process maps out the potential energy surface (PES) of the molecule. acs.orgacs.org The minima on this surface correspond to stable conformers.

Illustrative Data Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-C4_CH2-Br) | Relative Energy (kcal/mol) (B3LYP/6-311G**) |

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 0.85 |

| C | -60° (gauche) | 0.00 |

Note: This data is illustrative and represents the type of output expected from a DFT calculation. The conformers are defined by the dihedral angle around the C4-C(CH2Br) bond, a key rotational axis.

The results would likely indicate that conformers minimizing steric hindrance between the bulky isobutyl group and the bromomethyl group are energetically favored.

Influence of Stereochemistry on Conformations

The presence of a stereocenter at C4 means that this compound can exist as (4R) and (4S) enantiomers. Stereochemistry has a profound impact on the conformational preferences of a molecule. nih.govwindows.net Computational studies are essential for understanding how the absolute configuration of a chiral center dictates the three-dimensional arrangement of the molecule. nih.gov

A computational analysis would reveal that the potential energy surfaces of the (4R) and (4S) enantiomers are mirror images of each other. However, the spatial arrangement of the substituents in the low-energy conformers of each enantiomer would be distinct, which can lead to different interactions with other chiral molecules.

Illustrative Data Table 2: Key Interatomic Distances in the Lowest Energy Conformer of (4R) and (4S)-4-(Bromomethyl)-6-methylhept-1-ene

| Enantiomer | Key Distance | Calculated Distance (Å) (B3LYP/6-311G**) |

| (4R) | H(C1) to Br | 3.15 |

| (4S) | H(C1) to Br | 4.50 |

Note: This data is hypothetical and illustrates how stereochemistry can influence intramolecular distances in the most stable conformers.

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule is key to its chemical reactivity. Computational methods provide deep insights into the electronic structure, allowing for predictions of how and where a molecule might react.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. acs.org

For this compound, the HOMO is expected to be localized on the C1=C2 double bond (the π-orbital), making this the primary site for electrophilic attack. The LUMO is likely to be associated with the antibonding σ* orbital of the C-Br bond, indicating that this is the most probable site for nucleophilic attack, leading to the displacement of the bromide ion. The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's kinetic stability. imperial.ac.uk

Illustrative Data Table 3: Calculated Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) (B3LYP/6-311G**) | Primary Location |

| HOMO | -9.5 | C1=C2 (π-orbital) |

| LUMO | -0.8 | C-Br (σ*-orbital) |

| HOMO-LUMO Gap | 8.7 | - |

Note: This data is for illustrative purposes. A smaller HOMO-LUMO gap generally implies higher reactivity.

Charge Distribution and Bond Polarity Studies

The distribution of electron density in a molecule is rarely uniform, leading to bond polarity and partial atomic charges. khanacademy.orglibretexts.org These aspects are critical for understanding intermolecular interactions and the reactivity of different parts of the molecule. fiu.eduarxiv.org Computational chemistry allows for the calculation of these partial charges using various population analysis schemes.

In this compound, the C-Br bond is highly polarized due to the high electronegativity of bromine. This results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom, making the carbon atom electrophilic. The vinyl group, in contrast, would exhibit a more negative charge distribution, consistent with its nucleophilic character.

Illustrative Data Table 4: Calculated Mulliken Partial Atomic Charges

| Atom | Partial Charge (e) (B3LYP/6-311G**) |

| C1 | -0.25 |

| C2 | -0.15 |

| C (of CH2Br) | +0.18 |

| Br | -0.30 |

Note: This data is a hypothetical representation of calculated partial charges, which can vary depending on the calculation method.

Computational Elucidation of Reaction Mechanisms

For this compound, a key reaction would be its participation in nucleophilic substitution reactions at the bromomethyl group. A computational study of its reaction with a nucleophile, such as hydroxide (B78521) (OH-), could map out the SN2 reaction pathway. This would involve calculating the geometry and energy of the reactants, the transition state (where the C-Br bond is partially broken and the C-OH bond is partially formed), and the products. Such studies provide a level of detail about the reaction mechanism that is often difficult to obtain experimentally. acs.org

Transition State Analysis for Key Transformations

Transition state theory is a cornerstone of understanding chemical reactivity. It postulates that for a reaction to occur, the reactants must pass through a high-energy configuration known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. Computational chemistry provides powerful tools to locate and characterize these fleeting transition state structures.

For this compound, several key transformations can be envisaged, including nucleophilic substitution (SN2) reactions at the bromomethyl group and electrophilic additions to the double bond.

Nucleophilic Substitution (SN2):

In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a concerted fashion. The transition state for this process would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-bromine bond.

Illustrative SN2 Transition State Parameters:

| Parameter | Description | Hypothetical Value |

| C-Nu Bond Length (Å) | Distance between the incoming nucleophile (Nu) and the carbon atom. | 2.15 |

| C-Br Bond Length (Å) | Distance of the departing bromide ion from the carbon atom. | 2.20 |

| Nu-C-Br Angle (°) | Angle formed by the nucleophile, carbon, and bromine atoms. | ~180 |

| Activation Energy (kcal/mol) | The energy barrier for the reaction to occur. | 15 - 25 |

Note: The values in this table are hypothetical and serve for illustrative purposes. Actual values would be determined through specific quantum mechanical calculations.

Electrophilic Addition:

The terminal double bond in this compound is susceptible to electrophilic attack. For instance, in a reaction with a hydrohalic acid (HX), the initial step involves the formation of a carbocation intermediate via a transition state where the pi bond of the alkene interacts with the electrophile.

Computational analysis, often using Density Functional Theory (DFT) methods like B3LYP or M06-2X, can be employed to model these transition states. cuny.edu The geometry and energy of the transition state provide crucial information about the reaction's feasibility and potential stereochemical outcomes. For instance, the presence of the bulky 6-methyl group could sterically influence the approach of the nucleophile or electrophile, a factor that can be quantified through computational analysis.

Reaction Coordinate Mapping and Energy Profiles

A reaction coordinate is a one-dimensional representation of the progress of a reaction, connecting the reactants, transition state(s), and products. By calculating the energy of the system at various points along the reaction coordinate, an energy profile can be constructed. This profile provides a visual representation of the energetic changes that occur during a chemical transformation.

For a given reaction of this compound, such as its reaction with a nucleophile, the energy profile would typically show the reactants at a certain energy level, rising to a maximum at the transition state, and then decreasing to the energy level of the products. The presence of any intermediates, such as carbocations in certain substitution or addition reactions, would appear as local minima on the energy profile.

Hypothetical Energy Profile Data for an SN2 Reaction:

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| A | Reactants (this compound + Nucleophile) | 0 |

| B | Transition State | +20 |

| C | Products | -10 |

Note: These values are for illustrative purposes and represent a hypothetical exothermic reaction.

By mapping the reaction coordinate, chemists can gain a deeper understanding of the mechanism. For example, in reactions involving allylic systems like this compound, the possibility of allylic rearrangement (an SN2' reaction) can be investigated. Computational mapping of both the direct SN2 and the rearranged SN2' pathways would reveal which is energetically more favorable by comparing the activation energies of their respective transition states. The study of related systems, such as the reaction of allyl bromide with hydroxyl radicals, has shown the complexity of potential energy surfaces, involving pre-reactive complexes and multiple possible intermediates and products. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. researchgate.net The fundamental principle of QSAR is that the variations in the activity of a set of molecules can be correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure. researchgate.net

The process of developing a QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with accurately measured activity data is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., connectivity indices, polar surface area).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, volume).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the activity.

Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). nih.gov

Illustrative QSAR Descriptors for Allylic Bromides:

| Descriptor Type | Example Descriptor | Relevance to Reactivity/Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons (nucleophilicity of the double bond). |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons (electrophilicity of the C-Br bond). |

| Steric | Molar Refractivity | A measure of the volume and polarizability of the molecule. |

| Topological | Wiener Index | A descriptor of molecular branching. |

For this compound, descriptors such as the energy of the LUMO would be critical in a QSAR model predicting its reactivity towards nucleophiles. Steric descriptors would be important to account for the influence of the 6-methyl group on the accessibility of the reaction centers. By establishing a robust QSAR model for a series of related compounds, the activity of new, unsynthesized analogs could be predicted, thereby guiding future research and development efforts. nih.govyoutube.com

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 4 Bromomethyl 6 Methylhept 1 Ene

Spectroscopic Methodologies for Elucidating Reaction Intermediates

The formation of 4-(Bromomethyl)-6-methylhept-1-ene, often proceeding through radical or ionic intermediates, can be monitored using various spectroscopic techniques. These methods offer insights into the transient species formed during reactions like allylic bromination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In the synthesis of analogous allylic bromides, ¹H NMR can be used to observe the disappearance of the allylic proton signal of the starting alkene and the appearance of new signals corresponding to the brominated product. researchgate.netvaia.com For instance, in the reaction of a terminal alkene, the chemical shift of the allylic protons would be expected to shift significantly downfield upon substitution with a bromine atom.

Table 1: Representative ¹H NMR Chemical Shifts for Allylic Bromination Intermediates and Product.

| Proton Type | Starting Alkene (ppm) | Allylic Radical Intermediate (Predicted, ppm) | This compound (Predicted, ppm) |

| Vinylic (=CH₂) | 4.9 - 5.1 | 5.0 - 5.2 | 5.0 - 5.2 |

| Vinylic (-CH=) | 5.7 - 5.9 | 5.8 - 6.0 | 5.8 - 6.0 |

| Allylic (-CH-C=C) | ~2.1 | - | ~4.1 |

| Bromomethyl (-CH₂Br) | - | - | ~3.9 |

Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary.

Furthermore, techniques like UV-Vis spectroscopy can be employed to study conjugated systems that may arise from side reactions or in the formation of certain intermediates, such as stabilized carbocations or radicals. pearson.com The study of Criegee intermediates in alkene ozonolysis, for example, has been advanced by UV spectroscopic characterization, highlighting the utility of this method for reactive species. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of this compound from reaction byproducts and for assessing its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods used.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is highly effective for analyzing volatile compounds like bromoalkenes. researchgate.net A non-polar capillary column, such as one coated with polydimethylsiloxane, is typically used to separate components based on their boiling points and interaction with the stationary phase. pensoft.net The mass spectrum provides crucial information for identification, with characteristic fragmentation patterns for alkyl halides. whitman.eduwhitman.edu The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak (M, M+2) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Illustrative GC-MS Data for Purity Assessment.

| Retention Time (min) | Compound | Key Mass Fragments (m/z) | Purity (%) |

| 8.5 | Starting Alkene | [M]+, [M-alkyl]+ | < 1 |

| 10.2 | This compound | [M]+, [M+2]+, [M-Br]+, [C₄H₉]+ | > 98 |

| 11.5 | Dibrominated byproduct | [M]+, [M+2]+, [M+4]+, [M-Br]+ | < 1 |

For less volatile impurities or for preparative scale purification, HPLC is the method of choice. A normal-phase setup with a silica (B1680970) gel column or a reverse-phase setup with a C18 column can be employed, depending on the polarity of the impurities. measurlabs.com

Advanced Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. suniv.ac.inyoutube.comyoutube.com While obtaining a suitable crystal of an oily substance like this compound can be challenging, derivatization to a crystalline solid can facilitate this analysis. The resulting diffraction pattern provides precise information on bond lengths, bond angles, and the conformation of the molecule. mdpi.com

In the absence of a single crystal, powder X-ray diffraction (pXRD) can provide information about the crystallinity and phase purity of a solid sample. mpg.de This technique is particularly useful for characterizing crystalline derivatives or solid-supported reagents used in the synthesis.

Modern techniques like high-energy surface-sensitive X-ray diffraction (HESXRD) can even be used to study the structure of molecules on surfaces or as part of nanoparticles, offering insights into heterogeneous catalytic processes that might be used in the synthesis of such compounds. aps.org

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of what could be obtained from an X-ray diffraction study of a suitable crystalline derivative.

Chiral Analysis Methodologies for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter at the C4 position, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis. Chiral chromatography is the most common and reliable method for this purpose. numberanalytics.comheraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. uma.escsfarmacie.czsigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving good resolution. researchgate.net For example, polysaccharide-based chiral stationary phases are widely used for a broad range of racemic compounds. sigmaaldrich.com

Alternatively, NMR spectroscopy can be used for enantiomeric purity determination through the use of chiral derivatizing agents or chiral solvating agents. acs.org These agents react with the enantiomers to form diastereomers, which are distinguishable by NMR, often exhibiting different chemical shifts for corresponding protons.

Table 4: Representative Chiral HPLC Separation Data.

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee %) |

| (R)-enantiomer | 12.3 | 95 | 90 |

| (S)-enantiomer | 14.1 | 5 |

Note: The elution order of enantiomers is dependent on the specific chiral stationary phase and mobile phase used.

Future Research Directions and Emerging Challenges in the Chemistry of 4 Bromomethyl 6 Methylhept 1 Ene

Development of Novel Stereoselective and Regioselective Synthetic Pathways

A primary challenge lies in the introduction of the bromomethyl group at the C4 position while establishing a specific stereochemistry. Potential strategies could involve the allylic bromination of a suitable precursor, such as 6-methylhept-1-en-4-ol, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. However, controlling the regioselectivity to favor the desired product over other possible isomers would be a critical hurdle.

Furthermore, achieving high stereoselectivity would likely require the use of chiral catalysts or auxiliaries. Asymmetric allylic alkylation reactions, a cornerstone of modern organic synthesis, could offer a promising route. This would involve the displacement of a suitable leaving group on a prochiral substrate with a bromide nucleophile, guided by a chiral metal complex.

Table 1: Potential Stereoselective and Regioselective Synthetic Strategies

| Synthetic Approach | Potential Reagents/Catalysts | Key Challenges |

| Asymmetric Allylic Bromination | Chiral N-bromo compounds, enzyme-catalyzed bromination | Controlling regioselectivity, availability of chiral reagents |

| Kinetic Resolution of a Racemic Mixture | Chiral catalysts, enzymes | Yield limitations (maximum 50% for one enantiomer) |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule | Availability of suitable starting materials |

The development of such synthetic pathways would be a significant advancement, enabling access to enantiomerically pure 4-(Bromomethyl)-6-methylhept-1-ene for further studies and applications.

Exploration of Bio-inspired and Sustainable Synthesis Strategies

In line with the growing emphasis on green chemistry, the development of bio-inspired and sustainable synthetic routes to this compound is a crucial future direction. This could involve the use of enzymatic catalysis, which often offers high selectivity under mild reaction conditions.

For instance, halogenases are enzymes capable of regioselective and stereoselective halogenation of organic substrates. The discovery or engineering of a halogenase that can act on a suitable precursor to this compound would represent a significant breakthrough in its sustainable production.

Another avenue for sustainable synthesis involves the use of renewable starting materials. Investigating pathways from biomass-derived feedstocks to construct the carbon skeleton of the target molecule would be a long-term and impactful research goal.

Unraveling Undiscovered Reactivity Patterns

The bifunctional nature of this compound, possessing both an alkene and an allylic bromide, suggests a rich and varied reactivity that is yet to be explored. The interplay between these two functional groups could lead to novel and synthetically useful transformations.

Future research should systematically investigate the reactivity of this compound under various reaction conditions. This includes its behavior in nucleophilic substitution reactions at the bromomethyl group, electrophilic additions to the double bond, and reactions that involve both functionalities, such as intramolecular cyclizations. The presence of a stereocenter at C4 could also influence the stereochemical outcome of these reactions, leading to diastereoselective transformations.

Expanding Applications in Material Science and Advanced Chemical Technologies

While it has been suggested that this compound could be useful for synthesizing longer-chain derivatives in material science, specific applications have not been demonstrated. The presence of a polymerizable alkene and a functionalizable bromide group makes it a potentially valuable monomer for the synthesis of functional polymers.

Future research could explore the polymerization of this compound, either as a homopolymer or as a copolymer with other monomers. The resulting polymers would possess pendant bromomethyl groups that could be further modified to introduce a wide range of functionalities, leading to materials with tailored properties for applications in areas such as drug delivery, coatings, and advanced composites.

Computational Chemistry for Predictive Design of Derivatives and Transformations

In the absence of extensive experimental data, computational chemistry can serve as a powerful tool to predict the properties, reactivity, and potential applications of this compound and its derivatives.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to:

Determine the conformational preferences of the molecule.

Calculate its spectroscopic properties (e.g., NMR and IR spectra) to aid in its characterization.

Model the transition states of potential reactions to predict their feasibility and selectivity.

Design new derivatives with specific electronic or steric properties for targeted applications.

By providing a theoretical framework, computational studies can guide experimental efforts, saving time and resources in the exploration of the chemistry of this understudied compound.

Q & A

Q. What synthetic strategies are effective for introducing the bromomethyl group in aliphatic systems like 4-(Bromomethyl)-6-methylhept-1-ene?

Methodological Answer: Common approaches include:

- Radical bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in non-polar solvents (CCl₄) under controlled heating (60–80°C). This minimizes elimination side reactions .

- Allylic bromination : Employ NBS in the presence of light or peroxides to target allylic positions. For example, demonstrates Friedel-Crafts acetylation followed by bromination using AlCl₃ as a catalyst .

- Substitution reactions : Replace hydroxyl or tosyl groups with bromine using PBr₃ or HBr.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H NMR : Expect deshielded protons adjacent to bromine (δ 3.4–4.0 ppm for CH₂Br). In , analogous compounds showed triplet signals at δ 3.38 ppm (J = 7.6 Hz) for CH₂Br .

- ¹³C NMR : C-Br signals appear at δ 30–35 ppm.

- Mass spectrometry : Look for M⁺ and M⁺2 peaks in a 1:1 ratio due to bromine’s isotopic pattern.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent light-induced degradation. Use desiccants to avoid hydrolysis.

- Safety : Handle in a fume hood with nitrile gloves and eye protection. Bromoalkanes are irritants and potential alkylating agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystal growth : Use slow evaporation in solvents like dichloromethane/hexane to obtain high-quality crystals.

- Data collection : Analyze bond lengths (C–Br ≈ 1.93 Å) and torsion angles. resolved bromine positioning via electron density maps and puckering parameters for cyclohexane derivatives .

- Disorder mitigation : Collect diffraction data at low temperatures (e.g., 100 K).

Q. What strategies mitigate competing elimination during allylic bromination of this compound?

Methodological Answer:

- Reaction conditions : Use radical initiators (AIBN) with NBS in CCl₄ at 60–80°C to favor allylic bromination.

- Additives : Introduce a proton source (H₂O) to quench radical chains and prevent over-bromination.

- Monitoring : Track reaction progress via TLC (hexane/EtOAc) and terminate at ~70% conversion to minimize byproducts .

Q. How does this compound’s reactivity in cross-coupling compare to aryl bromides, and what catalytic systems optimize its use?

Methodological Answer:

- Catalytic systems : Aliphatic bromides require strong bases (t-BuONa) and electron-rich ligands (XPhos, SPhos) to enhance oxidative addition in Pd-catalyzed couplings.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reactivity, as shown in for piperidine alkylation .

- Kinetic studies : Compare turnover frequencies (TOF) under varying Pd/ligand ratios to identify optimal conditions.

Q. How can computational methods (DFT) predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Pathway modeling : Calculate energy barriers for SN2 (concerted) vs. SN1 (stepwise) mechanisms.

- Transition-state analysis : Use Gaussian or ORCA software to optimize geometries and vibrational frequencies. Pair with experimental kinetics (e.g., Eyring plots) to validate predictions.

- Example : combined quantum yield measurements with theoretical insights for photodehydration mechanisms .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between NMR and computational data for this compound derivatives?

Methodological Answer:

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.

- DFT-NMR comparison : Calculate chemical shifts (e.g., with B3LYP/6-311+G(d,p)) and compare to experimental values. Deviations >0.5 ppm suggest misassigned structures.

- Crystallographic validation : Cross-check with X-ray data, as in , where crystal structures resolved ambiguities in cyclohexene carboxylates .

Q. What analytical workflows address conflicting mass spectrometry and elemental analysis results for brominated compounds?

Methodological Answer:

- High-resolution MS : Confirm molecular formulas using HRMS (ESI-TOF) with <5 ppm error.

- Combustion analysis : Compare calculated vs. observed C/H/Br percentages. Large deviations indicate impurities (e.g., unreacted starting material).

- Supplementary techniques : Use IR to detect functional groups (C-Br ~550 cm⁻¹) and GC-MS to identify volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.